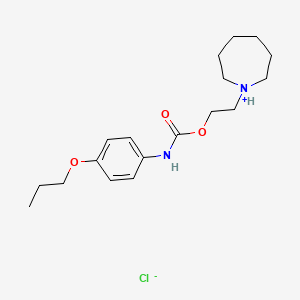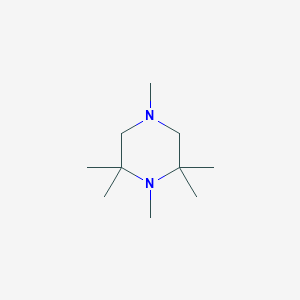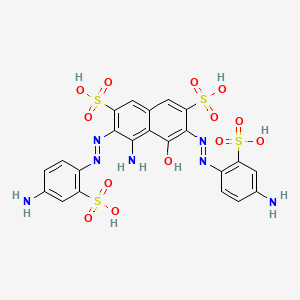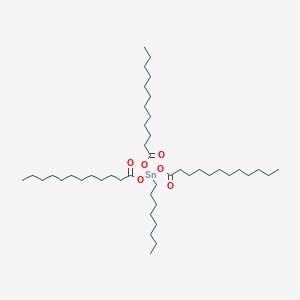
Tris(lauroyloxy)octylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(lauroyloxy)octylstannane, also known by its IUPAC name bis(dodecanoyloxy)(octyl)stannyl dodecanoate, is an organotin compound with the molecular formula C44H86O6Sn . This compound is characterized by its three lauroyloxy groups attached to an octylstannane core, making it a unique organometallic compound.
Méthodes De Préparation
The synthesis of Tris(lauroyloxy)octylstannane typically involves the reaction of octyltin trichloride with lauric acid in the presence of a base. The reaction conditions often include the use of an inert atmosphere and a solvent such as toluene to facilitate the reaction. The mixture is heated to reflux, and the product is purified through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Tris(lauroyloxy)octylstannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The lauroyloxy groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(lauroyloxy)octylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism of action of Tris(lauroyloxy)octylstannane involves its interaction with molecular targets such as enzymes and cellular membranes. The lauroyloxy groups facilitate its incorporation into lipid bilayers, affecting membrane fluidity and function. Additionally, the tin center can interact with thiol groups in proteins, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
Tris(lauroyloxy)octylstannane can be compared with other organotin compounds such as dioctyltin dilaurate and tributyltin oxide. While all these compounds contain tin, this compound is unique due to its specific lauroyloxy and octyl groups, which confer distinct chemical and physical properties .
Similar compounds include:
- Dioctyltin dilaurate
- Tributyltin oxide
- Triphenyltin chloride
These compounds share some similarities in their chemical behavior but differ in their specific applications and effects.
Propriétés
Numéro CAS |
56046-99-2 |
|---|---|
Formule moléculaire |
C44H86O6Sn |
Poids moléculaire |
829.9 g/mol |
Nom IUPAC |
[di(dodecanoyloxy)-octylstannyl] dodecanoate |
InChI |
InChI=1S/3C12H24O2.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-7-8-6-4-2;/h3*2-11H2,1H3,(H,13,14);1,3-8H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
ZCVZSTMWOQNVHQ-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


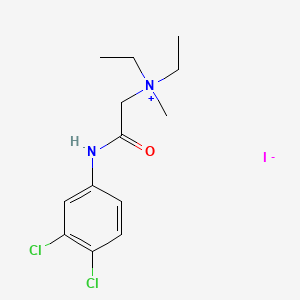
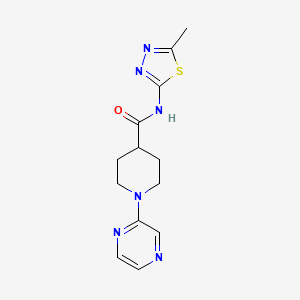
![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)

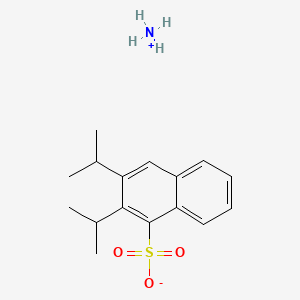
![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
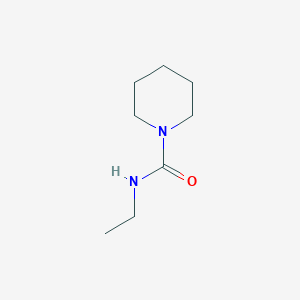

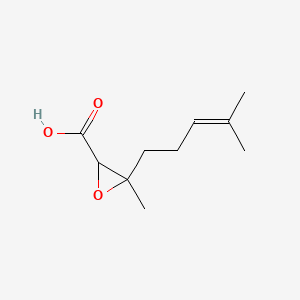
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
